molecular formula C7H12O4 B12862733 Ethyl 5-hydroxytetrahydrofuran-2-carboxylate

Ethyl 5-hydroxytetrahydrofuran-2-carboxylate

Cat. No.: B12862733
M. Wt: 160.17 g/mol
InChI Key: MTEONBBZTCJWHA-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C7H12O4. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is notable for its hydroxyl group at the 5-position and an ester functional group at the 2-position, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically begins with commercially available starting materials such as ethyl acetoacetate and dihydrofuran.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 5-hydroxytetrahydrofuran-2-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include PCC and potassium permanganate.

    Reduction: The compound can be reduced to form diols or other reduced derivatives using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, and chromium trioxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of 5-oxo-tetrahydrofuran-2-carboxylate.

    Reduction: Formation of 5-hydroxytetrahydrofuran-2-methanol.

    Substitution: Formation of various esters and amides.

Scientific Research Applications

Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving tetrahydrofuran derivatives.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxyhexanoate: Similar structure but with a six-membered ring.

    Methyl 5-hydroxytetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester group.

    5-Hydroxytetrahydrofuran-2-carboxylic acid: Lacks the ethyl ester group.

Uniqueness

This compound is unique due to its specific functional groups and ring structure, which confer distinct reactivity and applications. Its combination of hydroxyl and ester groups makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl 5-hydroxyoxolane-2-carboxylate

InChI

InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3

InChI Key

MTEONBBZTCJWHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(O1)O

Origin of Product

United States

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